

2-Fluoro-6-methoxyphenol: A Versatile Building Block in Agrochemical Development

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyphenol

Cat. No.: B1301868

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Introduction

2-Fluoro-6-methoxyphenol is a fluorinated aromatic compound that holds significant potential as a versatile intermediate in the synthesis of novel agrochemicals. The incorporation of fluorine and methoxy groups onto the phenol ring can impart unique physicochemical properties to derivative molecules, influencing their biological activity, metabolic stability, and overall efficacy as fungicides, herbicides, or insecticides. This document provides an overview of the application of **2-Fluoro-6-methoxyphenol** in the development of a novel herbicidal compound, complete with detailed experimental protocols and quantitative data.

Application in Herbicide Development: Substituted Phenoxyphenyl Oxazoles

Recent advancements in herbicide research have explored the synthesis of substituted phenoxyphenyl oxazole derivatives as potent herbicidal agents. In this context, **2-Fluoro-6-methoxyphenol** serves as a key precursor for the generation of the critical 2-fluoro-6-hydroxyphenyl intermediate, which is subsequently incorporated into the final herbicidal molecule.

Quantitative Data: Herbicidal Efficacy

The herbicidal activity of the synthesized compound, 5-(difluoromethyl)-2-[2-fluoro-6-(6-methoxypyrimidin-4-yl)oxy-phenyl]oxazole, was evaluated against a range of common weeds. The following table summarizes the post-emergence herbicidal efficacy at a rate of 1000 g/ha.

Weed Species (Abbreviation)	Growth Inhibition (%)
Alopecurus myosuroides (ALOMY)	80
Avena fatua (AVEFA)	80
Lolium perenne (LOLPE)	80
Setaria faberi (SETFA)	80
Amaranthus retroflexus (AMARE)	100
Ipomoea hederacea (IPOHE)	100
Matricaria inodora (MATIN)	80

Experimental Protocols

Synthesis of 2-[2-fluoro-6-(6-methoxypyrimidin-4-yl)oxy-phenyl]-5-(difluoromethyl)oxazole

The synthesis of the target herbicidal compound involves a multi-step process, with the ether linkage formation being a key step utilizing the phenolic precursor.

Step 1: Preparation of the Phenolic Intermediate (from **2-Fluoro-6-methoxyphenol**)

While the patent literature does not explicitly detail the conversion of **2-Fluoro-6-methoxyphenol** to the required 2-[5-(difluoromethyl)isoxazol-3-yl]-3-fluoro-phenol intermediate, a plausible synthetic route would involve demethylation of the methoxy group to yield the corresponding catechol, followed by regioselective functionalization to introduce the difluoromethylisoxazole moiety.

Step 2: Ether Synthesis

To a solution of 2-[5-(difluoromethyl)isoxazol-3-yl]-3-fluoro-phenol (0.100 g, 0.436 mmol) in N,N-dimethylformamide (4.5 mL), potassium carbonate (0.091 g, 0.655 mmol) and 4-chloro-6-methoxy-pyrimidine (0.095 g, 0.655 mmol) are added.^[1] The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 4-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up and Purification:

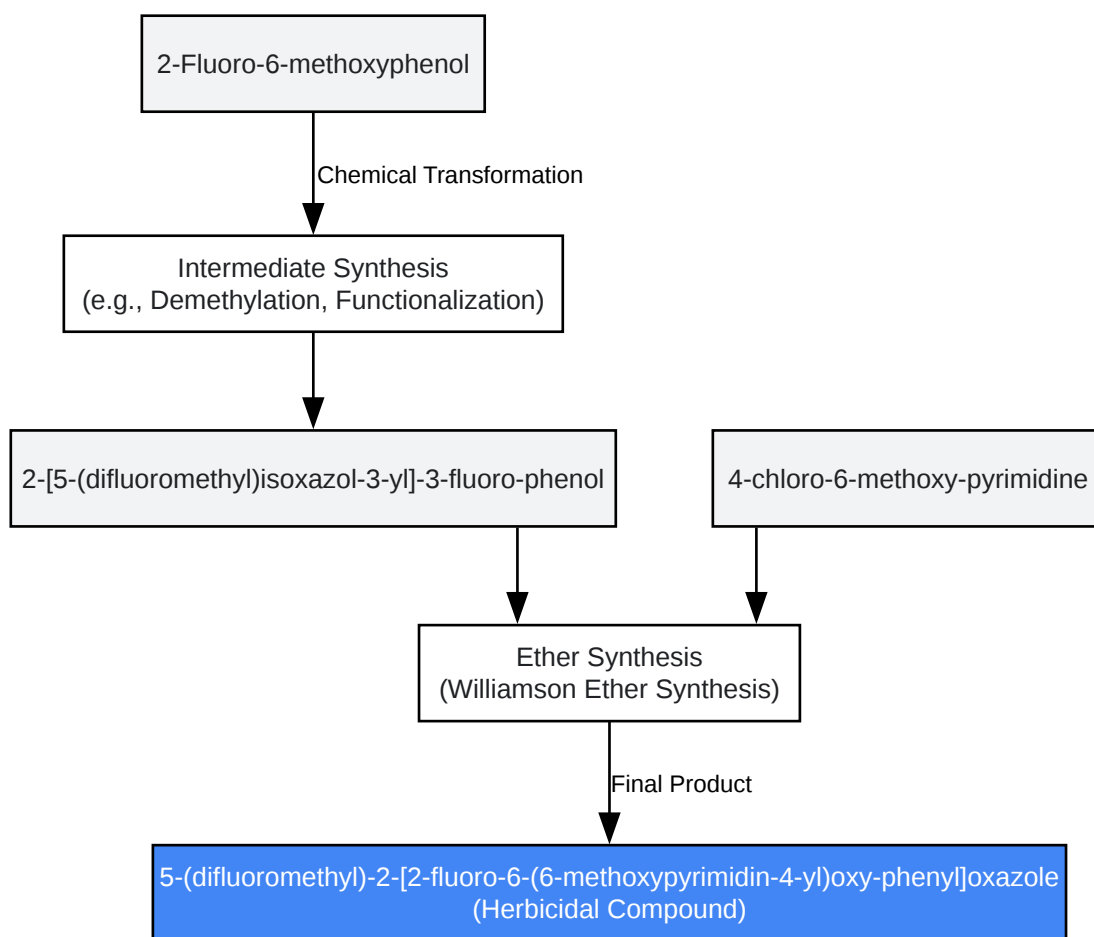
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 5-(difluoromethyl)-2-[2-fluoro-6-(6-methoxypyrimidin-4-yl)oxy-phenyl]oxazole.[\[1\]](#)

Herbicidal Activity Assay (Post-emergence)

Seeds of various monocotyledonous and dicotyledonous weeds are sown in pots containing a standard soil mix. The plants are grown in a greenhouse under controlled conditions (temperature, humidity, and light). At the appropriate growth stage (e.g., 2-3 leaf stage), the plants are sprayed with a formulation of the test compound at a specific application rate (e.g., 1000 g/ha). The herbicidal effect is visually assessed at a set time after application (e.g., 14-21 days) by comparing the growth of the treated plants to that of untreated control plants. The percentage of growth inhibition is recorded.

Logical Workflow for Herbicide Synthesis

The following diagram illustrates the general synthetic workflow for the preparation of the target herbicidal compound, highlighting the role of the phenolic intermediate derived from **2-Fluoro-6-methoxyphenol**.



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References

- 1. patents.justia.com [patents.justia.com]
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